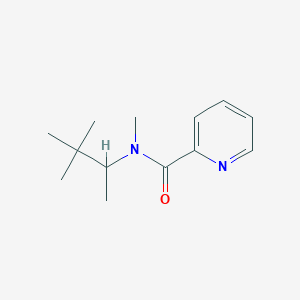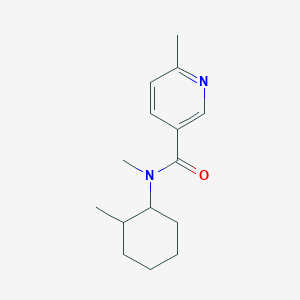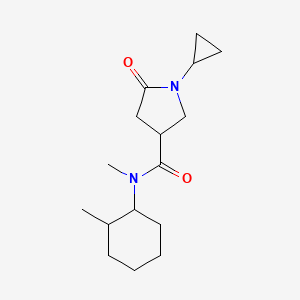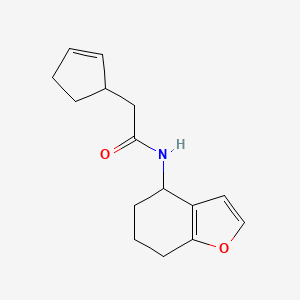
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide, also known as DMXAA, is a compound that has been extensively studied for its potential therapeutic properties. DMXAA has been found to have anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment. In
Mecanismo De Acción
The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines can then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-inflammatory properties. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has also been shown to induce fever and hypotension in animal models, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide is its potent anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to be effective in a variety of cancer models, making it a promising candidate for cancer treatment. However, the biochemical and physiological effects of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide may limit its clinical use. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to induce fever and hypotension, which may be problematic in patients with preexisting medical conditions.
Direcciones Futuras
There are a number of future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide. One area of interest is the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide with improved pharmacological properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide in humans.
Métodos De Síntesis
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide can be synthesized using a number of different methods. One common method involves the reaction of 2-chloronicotinic acid with tert-butylamine to form the tert-butyl ester of 2-chloronicotinic acid. This ester is then reacted with methylamine to form the desired product, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic properties. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been found to have anti-tumor and anti-angiogenic effects. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-8-6-7-9-14-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMHVYCONKNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)

![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
